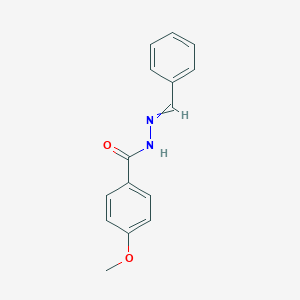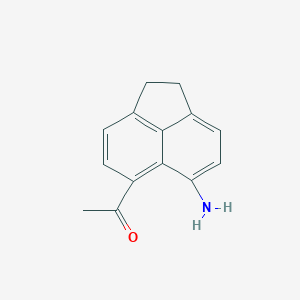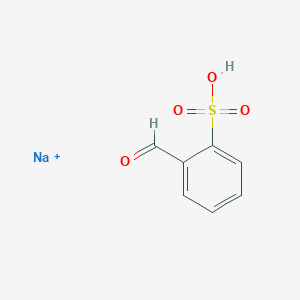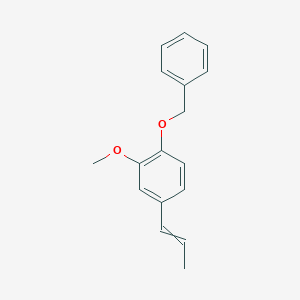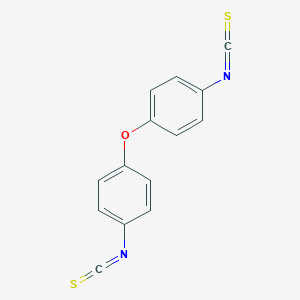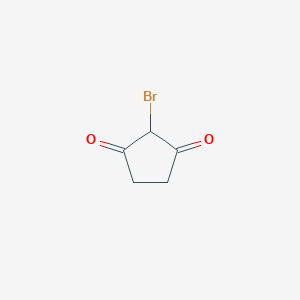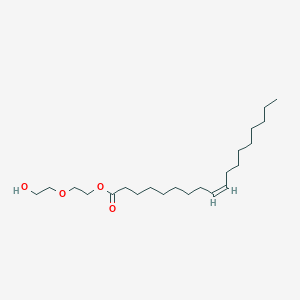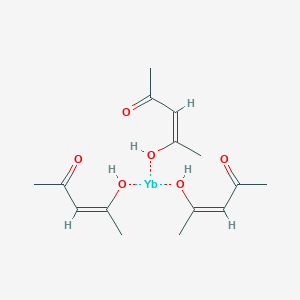
(Z)-4-hydroxypent-3-en-2-one;ytterbium
Übersicht
Beschreibung
Synthesis Analysis
Ytterbium complexes have been synthesized through various methods, including redox transmetallation reactions and reactions with neopentyl iodide for the production of ytterbium alkyls like Yb(CH2tBu)3(thf)2, showing ytterbium's versatility in forming compounds with organic ligands (Niemeyer, 2000).
Molecular Structure Analysis
The molecular structures of ytterbium complexes reveal diverse coordination geometries. For example, the ytterbium alkyl Yb(CH2tBu)3(thf)2 displays a trigonal bipyramidal coordination, with neopentyl groups and THF ligands occupying equatorial and axial positions, respectively (Niemeyer, 2000). This reflects the adaptability of ytterbium to different ligand environments.
Chemical Reactions and Properties
Ytterbium complexes participate in various chemical reactions, such as the hydroboration of aldehydes and ketones, demonstrating their catalytic capabilities. The ytterbium iodide complex L2YbI has been used as a catalyst for the hydroboration of a wide range of aldehydes and ketones with pinacolborane (HBpin), requiring low catalyst loadings and proceeding rapidly under mild conditions (Wang et al., 2018).
Physical Properties Analysis
The physical properties of ytterbium complexes, such as luminescence, are notable. Ytterbium complexes exhibit near-IR luminescence, which varies depending on their structural configurations, demonstrating potential for applications in materials science and photonics (Liu et al., 2015).
Chemical Properties Analysis
Ytterbium's chemical properties, including its oxidation states and reactivity, allow for the formation of complexes with diverse ligands. The synthesis of organogermanium complexes of ytterbium, such as (Ph2Ge)4Yb(THF)4·4THF, showcases ytterbium's ability to engage in complex chemical interactions and form stable compounds with significant structural diversity (Bochkarev et al., 1995).
Wissenschaftliche Forschungsanwendungen
Antioxidation and DNA-binding Properties : Ytterbium(III) complexes have been synthesized and characterized for their potential in antioxidation and DNA-binding. A study by (Wu et al., 2015) demonstrated that these complexes can bind to calf thymus DNA, presumably through a groove binding mechanism, and exhibit antioxidant activities by scavenging hydroxyl and superoxide radicals.
Coordination Polymer Development : Research on ytterbium coordination polymers has been conducted, as described by (Liu, Zheng, & Jin, 2006). These polymers exhibit unique crystal structures and have potential applications in materials science.
Catalytic Applications in Organic Synthesis : Ytterbium and its complexes have been used as catalysts in organic synthesis. For instance, (Riegert et al., 2006) found that ytterbium ionic complexes are effective catalysts for the formation of N-containing heterocycles.
Silica Activity in Coating Materials : Ytterbium compounds have been studied for their role in coating materials for silicon-based ceramics in combustion environments. (Costa & Jacobson, 2015) researched the silica activities in the Yb2O3–SiO2 system, which is crucial for understanding the degradation of silicate-based coatings.
Thermoelectric Applications : The use of ytterbium in thermoelectric materials has been explored, with a study by (Nolas et al., 2000) demonstrating that ytterbium-doped skutterudites show promising thermoelectric properties.
Photocatalytic Activity for Dye Degradation : Ytterbium co-doped ZnO nanoparticles have been investigated for their photocatalytic activity in degrading dyes. (Ahmad, 2019) reported enhanced photocatalytic activity for the degradation of methyl orange dye under visible light irradiation.
Cancer Research and Apoptosis Induction : Ytterbium(III) porphyrin complexes have shown anti-cancer activities. A study by (Kwong et al., 2013) indicated that these complexes can induce apoptosis in cancer cells through the endoplasmic reticulum stress pathway.
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to health and the environment.
Zukünftige Richtungen
This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its efficacy or reducing its side effects.
Eigenschaften
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;ytterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Yb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNDTAJLAVGMH-LNTINUHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Yb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless powder; [MSDSonline] | |
| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(Z)-4-hydroxypent-3-en-2-one;ytterbium | |
CAS RN |
14284-98-1 | |
| Record name | Tris(pentane-2,4-dionato-O,O')ytterbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



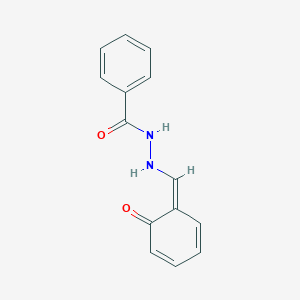
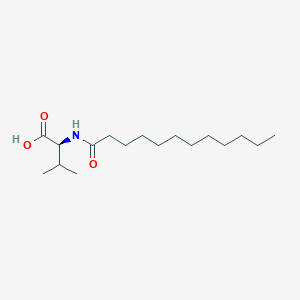
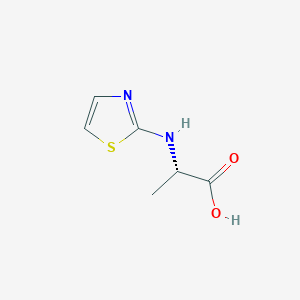
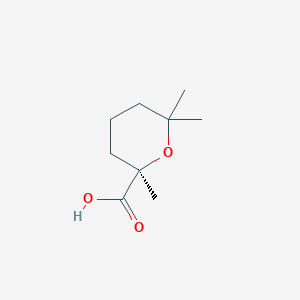
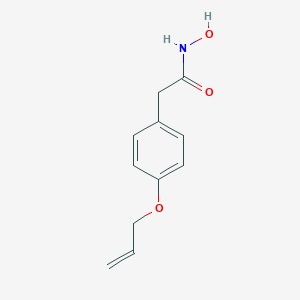
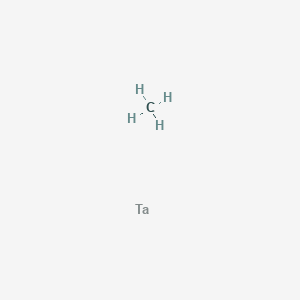
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
